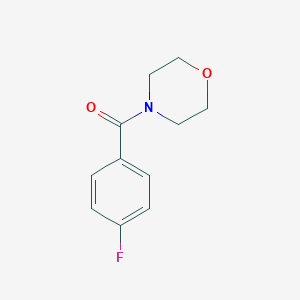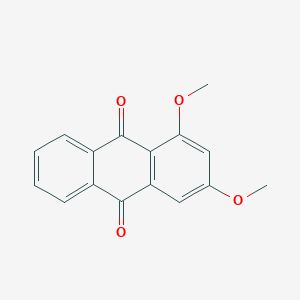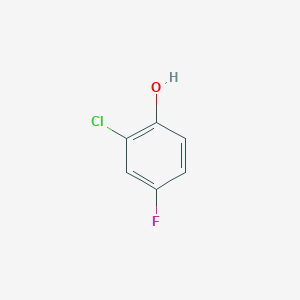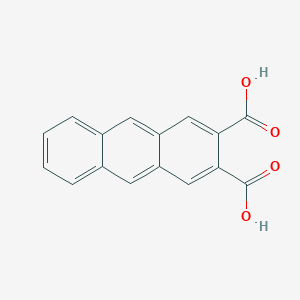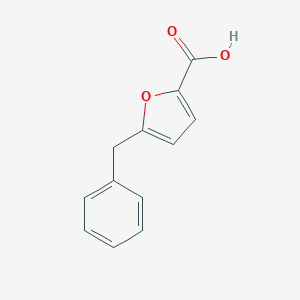
5-Benzyl-2-furoic acid
Descripción general
Descripción
5-Benzyl-2-furoic acid is a heterocyclic compound . It is synthesized from a mixture of 21.6 g (0.1 mole) of methyl 5-benzyl-2-furoate and 50 ml of 10% sodium hydroxide solution .
Synthesis Analysis
The synthesis of 5-Benzyl-2-furoic acid involves a mixture of 21.6 g (0.1 mole) of methyl 5-benzyl-2-furoate and 50 ml of 10% sodium hydroxide solution . This mixture is prepared in a 150-ml round-bottomed flask fitted with a stirrer and reflux condenser .
Molecular Structure Analysis
The molecular formula of 5-Benzyl-2-furoic acid is C12H10O3 . Its average mass is 202.206 Da and its monoisotopic mass is 202.062988 Da .
Aplicaciones Científicas De Investigación
Synthesis of Key Natural Product Intermediates
5-Benzyl-2-furoic acid has been utilized in the synthesis of key natural product intermediates. A study by Perry, Pavlidis, and Naik (1996) demonstrated the synthetic utility of dilithiated 5-ethyl-2-furoic acid in producing substituted 3-benzyl-5-ethyl-2-furoic acid derivatives. These derivatives are important intermediates for preparing naturally occurring cytotoxic 2-ethylfuronaphthoquinones (Perry, Pavlidis, & Naik, 1996).
Biomass Transformation
In the field of biomass transformation, 5-Benzyl-2-furoic acid plays a significant role. Arias et al. (2016) developed a two-step catalytic process to produce alkyl 5-benzyl-2-furoates. This process involved oxidative esterification using Au/TiO2 as a catalyst and alkylation with zeolites. The study demonstrated that ITQ-2 zeolite was the most active and selective catalyst for this purpose, highlighting its potential in sustainable methods for synthesizing intermediates like 5-(4-fluorobenzyl)-2-furyl methyl ketone, a key component in AIDS treatment (Arias, Climent, Corma, & Iborra, 2016).
Biocatalytic Production
The biocatalytic production of 2,5-furandicarboxylic acid (FDCA) is another application area. Yuan et al. (2019) reviewed various methods, including biocatalysis, for synthesizing FDCA from compounds like 2-furoic acid and 5-methoxymethylfurfural. Biocatalysis offers advantages such as mild reaction conditions and high selectivity, suggesting potential for efficient production of FDCA, which has wide-ranging applications in bio-based polymers (Yuan et al., 2019).
Photocatalytic Applications
In the realm of photocatalysis, alkyne-bearing conjugated microporous poly-benzothiadiazoles synthesized using thiol-yne chemistry have been employed for generating singlet oxygen to convert furoic acid to 5-hydroxy-2(5H)-furanone. This demonstrates the utility of 5-Benzyl-2-furoic acid derivatives in photocatalytic processes for chemical transformations (Urakami, Zhang, & Vilela, 2013).
Catalytic Synthesis
Zhang et al. (2017) explored the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid. They presented a novel route to 2,5-FDCA from C5-based furfural, a key chemical produced from biomass. Their approach involved several steps, including bromination, esterification, and carbonylation, demonstrating the versatile use of furoic acid derivatives in the transformation of biomass into valuable chemicals (Zhang, Lan, Chen, Yin, & Li, 2017).
Direcciones Futuras
Furfural, a related compound, is a promising renewable platform molecule derived from hemi-cellulose, which can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure . This suggests that 5-Benzyl-2-furoic acid, being a furan derivative, may also have potential applications in the development of renewable energies and resources.
Propiedades
IUPAC Name |
5-benzylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAHUAHATRUQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385329 | |
| Record name | 5-Benzyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-furoic acid | |
CAS RN |
1917-16-4 | |
| Record name | 5-Benzyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


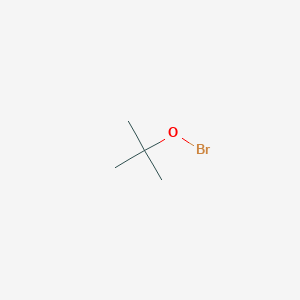
![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)


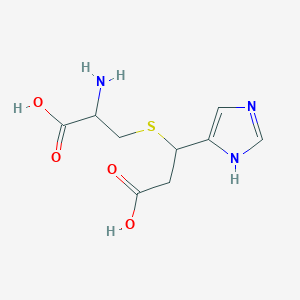
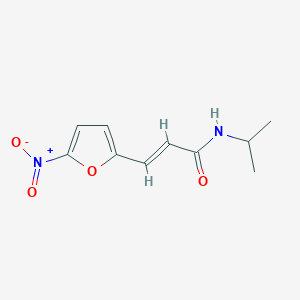
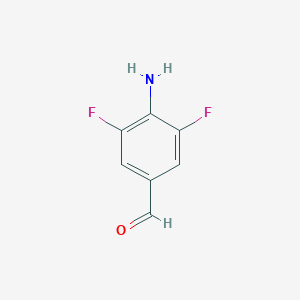
![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)
